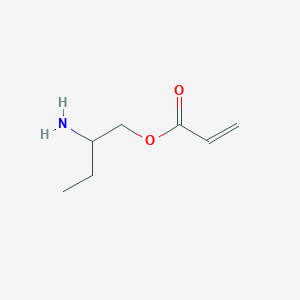

2-Aminobutyl prop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

674786-04-0 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-aminobutyl prop-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-3-6(8)5-10-7(9)4-2/h4,6H,2-3,5,8H2,1H3 |

InChI Key |

XBFYOGLPJXLVMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(=O)C=C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminobutyl Prop 2 Enoate and Its Analogues

Direct Esterification Routes for 2-Aminobutyl prop-2-enoate

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. While a common method for synthesizing many esters, its application to amino alcohols like 2-aminobutanol for the production of 2-Aminobutyl prop-2-enoate is complex due to the basic nature of the amino group.

Acid-Catalyzed Esterification of Acrylic Acid with 2-Aminobutanol

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid masterorganicchemistry.comchemguide.co.uk. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed masterorganicchemistry.com.

However, the direct acid-catalyzed esterification of acrylic acid with 2-aminobutanol is challenging. The amino group of 2-aminobutanol is basic and will react with the acid catalyst, forming an ammonium (B1175870) salt. This protonation deactivates the alcohol's nucleophilicity, hindering its attack on the carboxylic acid. Furthermore, the esterification of amino acids is known to be more difficult than that of simple carboxylic acids due to their zwitterionic nature, often requiring protection of the amino group before esterification acs.org. While 2-aminobutanol is not an amino acid, the principle of the amino group's reactivity posing a challenge remains.

Enzymatic Synthesis Approaches

Enzymatic synthesis, particularly using lipases, presents a milder and more selective alternative to chemical catalysis for ester synthesis. Lipases can catalyze esterification reactions under gentle conditions, often with high regioselectivity and enantioselectivity researchgate.netproquest.com.

The enzymatic synthesis of β-amino acid esters has been demonstrated through lipase-catalyzed Michael addition of aromatic amines to acrylates mdpi.com. Lipases from Thermomyces lanuginosus (Lipozyme TL IM) have been successfully used for this purpose mdpi.com. Furthermore, lipases from Candida rugosa and porcine pancreas have been employed for the synthesis of aminoacyl esters of carbohydrates from unprotected amino acids researchgate.net. A unique intracellular lipase from Sphingomonas sp. HXN-200 has been shown to catalyze amide synthesis via aminolysis of esters or acids, highlighting the versatility of enzymes in forming bonds involving amino compounds acs.org. These examples suggest that a lipase-catalyzed approach could be a viable, albeit less documented, route for the synthesis of 2-Aminobutyl prop-2-enoate, potentially avoiding the challenges associated with the reactivity of the amino group in chemical catalysis.

Optimization of Reaction Conditions, Catalysis, and Solvent Systems

For direct esterification reactions, optimization of several parameters is crucial for maximizing yield and purity.

Catalyst: While strong mineral acids like sulfuric acid are traditional catalysts, they can cause side reactions. Alternative catalysts include phosphoric acid and sulfonic acids organic-chemistry.org. For amino-containing reactants, the choice of catalyst is even more critical to avoid unwanted reactions with the amino group.

Temperature: The reaction temperature influences the rate of esterification. However, for acrylates, elevated temperatures can lead to polymerization of the acrylic acid or the resulting ester. The use of polymerization inhibitors is therefore common.

Solvent: The choice of solvent can affect the reaction equilibrium. Often, the alcohol reactant is used in excess to act as the solvent and drive the reaction forward. In some cases, a non-polar solvent is used to facilitate the azeotropic removal of water.

Water Removal: Continuous removal of water is essential to shift the equilibrium towards the ester product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Transesterification Processes Involving Acrylic Esters

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is often the preferred method for synthesizing aminoalkyl (meth)acrylates. This is because the basicity of the amino alcohol can interfere with direct esterification. In transesterification, an alkyl acrylate (B77674), such as methyl acrylate or ethyl acrylate, reacts with an amino alcohol in the presence of a catalyst.

Catalyst Selection and Reaction Efficiency in Transesterification

The choice of catalyst is critical for an efficient transesterification process. A variety of catalysts have been explored for the synthesis of aminoalkyl (meth)acrylates and their analogues.

Organotin Compounds: Dibutyltin oxide (DBTO) is a widely used transesterification catalyst for the synthesis of (meth)acrylic esters google.comreaxis.combnt-chemicals.comatamanchemicals.com. It is effective but can be insoluble in some reactants. To overcome this, distannoxanes, which are soluble in amino alcohols, have been developed google.com.

Zirconium Compounds: Zirconium acetylacetonate is a highly effective catalyst for the transesterification of (meth)acrylate esters with alcohols, including amino alcohols justia.com. It can be used at low levels and may not need to be removed from the final product justia.com. Zirconium compounds have been shown to lead to high conversions and product purity googleapis.com. The catalytic activity of zirconium acetylacetonate can be enhanced by thermal activation in the presence of the alcohol or polyurethane network nsf.gov.

Alkali Metal Oxides and Carbonates: Alkali metal oxides and carbonates, such as potassium carbonate (K₂CO₃), have been used for the transesterification of methyl methacrylate (B99206) with amino alcohols justia.com. Mixed salt catalysts, for instance, a mixture of potassium carbonate and potassium chloride, have also been employed google.com.

Titanium and Other Metal Alkoxides: Metal alkoxides of titanium, aluminum, zirconium, calcium, or magnesium are also known to catalyze the transesterification of (meth)acrylates justia.com.

Mixed Metal Acetylacetonates: Combinations of a metal 1,3-dicarbonyl complex (like zinc or iron acetylacetonate) and an inorganic salt (such as ZnCl₂, LiCl, NaCl) can serve as effective transesterification catalysts google.com.

The following table summarizes various catalysts used in the transesterification of acrylates with alcohols.

| Catalyst | Reactants | Key Features |

| Zirconium Acetylacetonate | Methyl Methacrylate and 2-(tert-butylamino)ethanol | High activity, low catalyst loading, can be used for amino alcohols. |

| Dibutyltin Oxide (DBTO) | Alkyl (meth)acrylates and amino alcohols | Widely used, effective, but can have solubility issues. |

| Potassium Carbonate (K₂CO₃) | Methyl Methacrylate and t-butylaminoethanol | An alkali metal carbonate catalyst. |

| Mixed Salt Catalysts | Alkyl (meth)acrylates and alcohols (e.g., hydroxyethyl ethylene urea) | Can be a mixture of a base (like K₂CO₃) and another salt (like KCl). |

| Metal Acetylacetonate/Salt Mix | Esters of carboxylic acids and alcohols | Combination of a metal acetylacetonate and an inorganic salt. |

Strategic Selection of Starting Acrylate Esters for Transesterification

The choice of the starting acrylate ester in a transesterification reaction is crucial for an efficient process. The alcohol produced as a byproduct of the reaction should be easily removable to drive the reaction to completion.

Typically, methyl acrylate or ethyl acrylate are used as the starting esters. The resulting byproducts, methanol and ethanol respectively, have low boiling points and can be readily removed from the reaction mixture by distillation. This continuous removal of the lower alcohol shifts the equilibrium towards the formation of the desired higher boiling point ester, in this case, 2-Aminobutyl prop-2-enoate. The starting acrylate ester can also serve as an azeotroping agent to facilitate the removal of the product alcohol google.com.

An example of a transesterification reaction for an analogous compound, t-butylaminoethyl methacrylate, involves reacting methyl methacrylate with t-butylaminoethanol. The methanol-methyl methacrylate azeotrope is distilled off to drive the reaction forward justia.com.

The following table outlines the strategic considerations for selecting starting acrylate esters.

| Starting Acrylate Ester | Byproduct Alcohol | Boiling Point of Byproduct (°C) | Rationale for Selection |

| Methyl Acrylate | Methanol | 64.7 | Low boiling point allows for easy removal by distillation, driving the equilibrium. |

| Ethyl Acrylate | Ethanol | 78.4 | Also has a relatively low boiling point, facilitating its removal from the reaction. |

Advanced Amine Protection and Deprotection Strategies

The protection of the aminobutyl moiety is a critical step to ensure that the amine's nucleophilicity does not interfere with the subsequent esterification to form the acrylate. The choice of the protecting group and the method for its eventual removal are paramount for a high-yielding and clean synthesis.

The selection of an appropriate N-protecting group is governed by its stability during the formation of the acrylate ester and the mildness of the conditions required for its removal, which must not affect the integrity of the product. The most commonly utilized N-protecting groups in organic synthesis are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. tandfonline.comresearchgate.netnih.gov

The Boc group is frequently employed due to its robustness in a variety of non-acidic reaction conditions. beilstein-journals.org It is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O). beilstein-journals.org The Cbz group , introduced via benzyl chloroformate, offers stability in both mildly acidic and basic environments. The Fmoc group is notable for its lability under basic conditions, making it an orthogonal protecting group to both Boc and Cbz. tandfonline.com

The decision on which protecting group to use for synthesizing 2-Aminobutyl prop-2-enoate will be influenced by the chosen esterification method. For example, the acid-sensitive Boc group would be a poor choice if the esterification step is acid-catalyzed.

Table 1: Comparison of Common N-Protecting Groups for the Aminobutyl Moiety

| Protecting Group | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) nih.govbeilstein-journals.org | Stable across a wide range of reagents; high-yielding introduction. | Sensitive to strong acids. |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) nih.gov | Orthogonal to Boc and Fmoc; stable to acids and bases. | Requires specialized hydrogenation equipment. |

| Fmoc | 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl) | Base (e.g., piperidine in DMF) tandfonline.com | Cleaved under mild basic conditions; orthogonal to Boc and Cbz. | Base sensitive. |

The deprotection of the amine is the final, critical step to yield 2-Aminobutyl prop-2-enoate. The chosen methodology must be efficient and not induce polymerization or degradation of the acrylate functional group.

For a Boc-protected intermediate, deprotection is effectively achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). nih.gov This reaction is typically fast and clean, affording the ammonium salt of the product. For the Cbz group , removal is most cleanly achieved by catalytic hydrogenation, which is a very mild method that gives high yields. nih.govFmoc-protected amines are deprotected under basic conditions, for instance, with piperidine in dimethylformamide (DMF). tandfonline.com However, the basic conditions could promote Michael addition of the deprotected amine onto the acrylate of another molecule, necessitating careful control of the reaction conditions.

Table 2: Illustrative Deprotection Conditions for N-Protected 2-Aminobutyl prop-2-enoate

| N-Protected Precursor | Deprotection Reagent and Conditions | Expected Outcome |

|---|---|---|

| N-Boc-2-Aminobutyl prop-2-enoate | 50% TFA in DCM, 25 °C, 1-2 h | 2-Aminobutyl prop-2-enoate trifluoroacetate salt |

| N-Cbz-2-Aminobutyl prop-2-enoate | H₂ (1 atm), 10% Pd/C, Methanol, 25 °C, 2-4 h | 2-Aminobutyl prop-2-enoate |

| N-Fmoc-2-Aminobutyl prop-2-enoate | 20% Piperidine in DMF, 25 °C, 30 min | 2-Aminobutyl prop-2-enoate |

Chemo-, Regio-, and Stereoselective Synthesis of 2-Aminobutyl prop-2-enoate

Achieving high selectivity is a key aspect of the synthesis of 2-Aminobutyl prop-2-enoate.

Chemoselectivity is managed through the use of an N-protecting group, preventing the amine from reacting during esterification. Regioselectivity in the direct esterification of 2-aminobutanol is inherent, as the primary hydroxyl group is more reactive than the protected amine.

Stereoselectivity is a significant consideration as 2-aminobutanol is a chiral molecule. To synthesize a specific enantiomer of 2-Aminobutyl prop-2-enoate, one must start with an enantiomerically pure form of 2-aminobutanol, such as (R)-2-aminobutanol or (S)-2-aminobutanol. The subsequent protection and esterification steps typically proceed without affecting the stereocenter.

A viable synthetic pathway involves:

Protection: N-protection of enantiopure 2-aminobutanol.

Esterification: Reaction of the N-protected 2-aminobutanol with acryloyl chloride or via transesterification with an alkyl acrylate. dtic.mil

Deprotection: Removal of the N-protecting group to furnish the desired enantiomer of 2-Aminobutyl prop-2-enoate.

Novel Synthetic Pathways for Incorporating 2-Aminobutyl prop-2-enoate into Complex Architectures

The dual functionality of 2-Aminobutyl prop-2-enoate makes it a versatile building block for creating more complex molecules and materials.

A primary application is in polymer synthesis , where the acrylate group can be polymerized to create a polyacrylate backbone with pendant aminobutyl groups. beilstein-journals.org These amine functionalities can be used for post-polymerization modification. Controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers. researchgate.netnih.gov

In multi-step organic synthesis , the primary amine of 2-Aminobutyl prop-2-enoate can be selectively reacted with various electrophiles, allowing for the incorporation of the acrylate moiety into larger, more complex molecules.

Considerations for Scalable Synthesis and Industrial Relevance

The industrial viability of 2-Aminobutyl prop-2-enoate depends on a scalable, cost-effective, and sustainable synthetic process.

For large-scale manufacturing, transitioning from batch to continuous flow processing can enhance safety, efficiency, and consistency. google.com In transesterification reactions, the use of heterogeneous catalysts is preferable for industrial applications due to their ease of separation and recyclability. researchgate.net

Downstream processing and purification are critical. While distillation is a common purification technique, the thermal sensitivity of acrylates necessitates the use of polymerization inhibitors and carefully controlled conditions. google.com Continuous distillation can be an effective method for purification on a large scale. google.com

Reactivity and Mechanistic Investigations of 2 Aminobutyl Prop 2 Enoate

Polymerization Dynamics and Mechanisms

The presence of both a polymerizable acrylate (B77674) group and a functional primary amine in 2-aminobutyl prop-2-enoate suggests a rich and complex polymerization behavior. The acrylate moiety is susceptible to various radical polymerization techniques, while the amino group can influence the reaction kinetics and potentially participate in side reactions or post-polymerization modifications.

Free Radical Polymerization of 2-Aminobutyl prop-2-enoate

Conventional free radical polymerization (FRP) is a common method for polymerizing acrylate monomers. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization of 2-aminobutyl prop-2-enoate via FRP would be expected to proceed through the standard steps of initiation, propagation, and termination.

However, the primary amine functionality could introduce complexities. The basic nature of the amine may lead to interactions with acidic initiators or solvents. Furthermore, chain transfer reactions to the monomer or polymer, potentially involving the amine group, could influence the molecular weight and architecture of the resulting polymer. The rate of polymerization would be dependent on factors such as monomer concentration, initiator concentration, and temperature. Due to the lack of specific experimental data, a representative data table for the free radical polymerization of a structurally similar, albeit non-amino functionalized acrylate, n-butyl acrylate, is provided for illustrative purposes.

Table 1: Representative Data for Free Radical Polymerization of n-Butyl Acrylate

| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

|---|---|---|---|---|---|---|---|

| 1 | AIBN | 100:1 | 60 | 4 | 75 | 25,000 | 2.1 |

| 2 | AIBN | 200:1 | 60 | 6 | 82 | 48,000 | 1.9 |

Note: This data is illustrative for a related acrylate and not specific to 2-aminobutyl prop-2-enoate.

Controlled/Living Radical Polymerization (CRP) Techniques

To achieve better control over polymer molecular weight, dispersity (Đ), and architecture, controlled/living radical polymerization (CRP) techniques are often employed for acrylate monomers.

ATRP is a robust CRP method that utilizes a transition metal complex (e.g., copper/ligand) to reversibly activate and deactivate propagating polymer chains. The polymerization of acrylates via ATRP is well-established. For 2-aminobutyl prop-2-enoate, the primary amine group could potentially coordinate with the copper catalyst, which might affect the polymerization kinetics and control. Protonation of the amine to form an ammonium (B1175870) salt prior to polymerization is a common strategy to mitigate this issue.

A typical ATRP system for an aminoacrylate would involve an alkyl halide initiator, a copper(I) halide catalyst, and a nitrogen-based ligand. The polymerization would be expected to exhibit a linear increase in molecular weight with monomer conversion and result in polymers with low dispersity (Đ < 1.5).

RAFT polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent, typically a thiocarbonylthio compound. RAFT is known for its tolerance to a wide range of functional groups, making it a promising method for the controlled polymerization of 2-aminobutyl prop-2-enoate. The choice of RAFT agent is crucial and would need to be optimized for this specific monomer. The amino group is generally well-tolerated in RAFT polymerization, although potential side reactions such as aminolysis of the RAFT agent under certain conditions should be considered.

Copolymerization Behavior with Diverse Co-monomers

The copolymerization of 2-aminobutyl prop-2-enoate with other vinyl monomers would allow for the synthesis of functional copolymers with tailored properties. The reactivity ratios of 2-aminobutyl prop-2-enoate with various co-monomers (e.g., styrene (B11656), methyl methacrylate (B99206), n-butyl acrylate) would need to be determined experimentally to predict the copolymer composition. The presence of the amino group could impart specific functionalities to the resulting copolymer, such as pH-responsiveness, improved adhesion, or sites for post-polymerization modification.

Table 2: Potential Co-monomers for Copolymerization with 2-Aminobutyl prop-2-enoate

| Co-monomer | Potential Copolymer Property |

|---|---|

| Methyl Methacrylate | Increased glass transition temperature (Tg) and mechanical strength. |

| n-Butyl Acrylate | Increased flexibility and lower Tg. |

| Styrene | Modified refractive index and thermal properties. |

Kinetic Studies and Propagation Rate Determination

Detailed kinetic studies would be essential to understand the polymerization of 2-aminobutyl prop-2-enoate. Techniques such as dilatometry, gravimetry, or in-situ NMR/FTIR spectroscopy could be used to monitor the rate of polymerization. The propagation rate constant (kp) is a fundamental parameter that describes the rate at which monomer units add to the growing polymer chain. Pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) is a standard method for determining kp for acrylate monomers.

For 2-aminobutyl prop-2-enoate, the kp would be influenced by the steric and electronic effects of the 2-aminobutyl ester group. The presence of the amine functionality might also affect the propagation rate through intramolecular or intermolecular interactions. Without experimental data, it is not possible to provide a specific value for the propagation rate constant.

Nucleophilic Reactions of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic character, enabling it to react with a variety of electrophiles.

Alkylation and Acylation Reactions of the Amine Group

The primary amine of 2-aminobutyl prop-2-enoate is susceptible to alkylation by alkyl halides through a nucleophilic substitution reaction. This reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. However, a common challenge with this reaction is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. To favor mono-alkylation, a large excess of the amine relative to the alkylating agent is typically employed.

Acylation of the amine group can be achieved with acylating agents such as acyl chlorides or acid anhydrides. This reaction is a nucleophilic addition-elimination process. The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride) is eliminated, resulting in the formation of a stable amide bond. This reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Representative Alkylation and Acylation Reactions of an Aminoalkyl Acrylate This data is illustrative and based on the general reactivity of primary amines, as specific experimental data for 2-aminobutyl prop-2-enoate is not readily available.

| Reaction Type | Electrophile | Product | General Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide | 2-(Methylamino)butyl prop-2-enoate | Excess amine, polar solvent |

| Acylation | Acetyl Chloride | 2-Acetamidobutyl prop-2-enoate | Aprotic solvent, room temp. |

Condensation Reactions and Imine Formation

The primary amine functionality of 2-aminobutyl prop-2-enoate can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

Crosslinking and Covalent Attachment via Amine Reactivity

The nucleophilic nature of the primary amine allows for its use in crosslinking and covalent attachment to various substrates. For instance, it can react with diepoxides or diisocyanates to form crosslinked polymer networks. The amine attacks the electrophilic carbon of the epoxide ring or the isocyanate group, leading to the formation of stable covalent bonds. This reactivity is fundamental in the formulation of coatings, adhesives, and other polymeric materials. Furthermore, the amine group can be used to covalently attach the molecule to surfaces functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.

Electrophilic and Conjugate Addition Reactions of the Acrylate Moiety

The acrylate portion of 2-aminobutyl prop-2-enoate contains a carbon-carbon double bond conjugated to a carbonyl group, making it an electrophilic center susceptible to both 1,2- and 1,4- (conjugate) addition reactions.

Michael Addition Chemistry of 2-Aminobutyl prop-2-enoate

The acrylate moiety is an excellent Michael acceptor. It can react with a wide range of nucleophiles, including other amines, thiols, and carbanions, in a conjugate addition reaction known as the Michael addition. nih.govnih.gov In the context of 2-aminobutyl prop-2-enoate itself, intermolecular Michael addition can occur where the primary amine of one molecule attacks the acrylate of another, leading to oligomerization or polymerization. This reaction is a type of aza-Michael addition. The reaction is typically base-catalyzed, although the amine itself can act as both the nucleophile and the base. researchgate.net The rate of the aza-Michael addition is influenced by the nature of the amine and the acrylate, as well as the reaction conditions. researchgate.net

Table 2: Michael Addition of Amines to Acrylates This data is illustrative and based on the general reactivity of acrylates with amines, as specific experimental data for 2-aminobutyl prop-2-enoate is not readily available.

| Nucleophile (Michael Donor) | Product of Addition to Acrylate | General Conditions |

|---|---|---|

| Benzylamine | 3-(Benzylamino)propanoate derivative | Methanol, microwave irradiation |

| n-Butylamine | 3-(Butylamino)propanoate derivative | Neat or in solvent, room temp. |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond of the acrylate moiety makes it a suitable dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org When reacted with a conjugated diene, 2-aminobutyl prop-2-enoate can form a six-membered ring, leading to the synthesis of complex cyclic structures. The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the formation of the endo product due to secondary orbital interactions. The reactivity of the acrylate as a dienophile can be enhanced by the presence of Lewis acid catalysts, which coordinate to the carbonyl oxygen and further lower the energy of the LUMO of the dienophile.

Hydrolysis and Transamidation of the Ester Linkage

The ester linkage in 2-Aminobutyl prop-2-enoate is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. The two primary reactions of this type are hydrolysis, involving reaction with water, and transamidation, an intramolecular or intermolecular reaction involving the amino group.

Hydrolysis of 2-Aminobutyl prop-2-enoate can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-aminobutanol lead to the formation of prop-2-enoic acid. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 2-aminobutoxide leaving group to yield prop-2-enoic acid, which is then deprotonated by the base to form the carboxylate salt. This process is effectively irreversible.

Transamidation involves the nucleophilic attack of an amine on the ester carbonyl group, resulting in the formation of an amide. For 2-Aminobutyl prop-2-enoate, this can occur via two pathways:

Intramolecular Transamidation: The primary amino group within the 2-aminobutyl moiety can act as a nucleophile, attacking the ester carbonyl. This would lead to the formation of a cyclic amide (a lactam) and the release of prop-2-enol. The favorability of this intramolecular reaction would depend on the ring size of the resulting lactam and the reaction conditions.

Intermolecular Transamidation: In the presence of an external amine, a nucleophilic acyl substitution reaction can occur, displacing the 2-aminobutanol portion of the ester to form a new amide. The efficiency of this reaction is dependent on the nucleophilicity of the external amine and the reaction conditions.

The general mechanism for these reactions proceeds through a nucleophilic addition-elimination pathway, with the formation of a tetrahedral intermediate being a key step.

Detailed Mechanistic Pathways of Key Transformations

A deeper analysis of the mechanistic pathways for the hydrolysis and transamidation of amino esters reveals intricate details about the transition states and intermediate species involved. These insights are largely derived from kinetic isotope effect studies and computational modeling of analogous systems.

Transition State Analysis in Catalytic Reactions

The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the reaction mechanism. For reactions involving 2-Aminobutyl prop-2-enoate, the transition states of hydrolysis and transamidation are of significant interest.

Kinetic isotope effect studies on the uncatalyzed hydrolysis of ester bonds suggest that the transition state is nearly tetrahedral. This indicates that the formation of the tetrahedral intermediate is the rate-determining step. Large kinetic isotope effects observed for the carbonyl oxygen support a significant change in bonding from a double bond to a single bond in the transition state.

In contrast, for aminolysis (transamidation), studies have shown a large leaving group kinetic isotope effect, which suggests that the carbon-oxygen bond to the leaving group has undergone significant scission in the transition state. This points to a later transition state compared to hydrolysis, where bond breaking to the leaving group is more pronounced.

Table 1: Comparative Analysis of Transition State Characteristics for Hydrolysis and Aminolysis of Amino Esters (Based on Analogous Systems)

| Feature | Hydrolysis Transition State | Aminolysis (Transamidation) Transition State |

| Geometry | Nearly tetrahedral | Tetrahedral with significant C-O bond cleavage |

| Key Bond Changes | Formation of C-Nucleophile bond is advanced | Both C-Nucleophile bond formation and C-Leaving Group bond cleavage are significant |

| Rate-Determining Step | Generally, formation of the tetrahedral intermediate | Can be formation or breakdown of the tetrahedral intermediate, depending on the nucleophile and leaving group |

Intermediate Species Characterization and Identification

The key intermediate in both the hydrolysis and transamidation of 2-Aminobutyl prop-2-enoate is a tetrahedral intermediate . This species is formed when the nucleophile (water, hydroxide, or an amine) adds to the carbonyl carbon of the ester.

While these tetrahedral intermediates are generally transient and not directly observable under typical reaction conditions, their existence is well-supported by a wealth of experimental and computational evidence. In some cases, particularly in enzyme-catalyzed reactions or under specific conditions that stabilize the intermediate, spectroscopic techniques like NMR could potentially be used for their characterization. For instance, NMR studies on related β-amino ester enolates have provided structural insights, although these are not direct observations of the tetrahedral intermediates in hydrolysis or transamidation.

Table 2: Properties of the Tetrahedral Intermediate in Amino Ester Reactions

| Property | Description |

| Structure | The carbonyl carbon is sp3 hybridized with four substituents: the original carbonyl oxygen (now an oxyanion or hydroxyl group), the original alkyl group of the ester, the leaving group, and the incoming nucleophile. |

| Stability | Generally unstable and readily collapses to either reactants or products. The stability is influenced by the nature of the substituents and the reaction medium. |

| Detection | Typically inferred from kinetic data and computational modeling. Direct observation is challenging but may be possible in stabilized systems using techniques like low-temperature NMR. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Aminobutyl Prop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-Aminobutyl prop-2-enoate in solution. Through a combination of one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity of neighboring protons.

The expected ¹H NMR spectrum of 2-Aminobutyl prop-2-enoate would display distinct signals for the protons of the butyl chain and the acrylate (B77674) group. The three vinylic protons of the prop-2-enoate group are expected to resonate at characteristic downfield shifts due to the electron-withdrawing effect of the carbonyl group and the double bond's anisotropy. They would exhibit a complex splitting pattern due to both geminal and cis/trans couplings. The protons of the 2-aminobutyl group would appear at more upfield positions, with the chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

The ¹³C NMR spectrum would complement the ¹H data by showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal, followed by the carbons of the double bond. The carbons of the butyl group would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for 2-Aminobutyl prop-2-enoate

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-2' (cis to C=O) | 6.10 - 6.25 | - | dd | J_gem = 1.5 - 2.5, J_cis = 10.0 - 11.0 |

| H-2' (trans to C=O) | 5.80 - 5.95 | - | dd | J_gem = 1.5 - 2.5, J_trans = 17.0 - 18.0 |

| H-1' | 6.35 - 6.50 | - | dd | J_cis = 10.0 - 11.0, J_trans = 17.0 - 18.0 |

| C-3' | - | 165.0 - 167.0 | - | - |

| C-2' | - | 128.0 - 130.0 | - | - |

| C-1' | - | 130.0 - 132.0 | - | - |

| O-CH₂ | 4.05 - 4.20 | 65.0 - 68.0 | m | - |

| N-CH | 2.90 - 3.10 | 50.0 - 53.0 | m | - |

| CH-CH₂-CH₃ | 1.45 - 1.60 | 28.0 - 31.0 | m | - |

| CH₂-CH₃ | 0.85 - 1.00 | 10.0 - 12.0 | t | J = 7.0 - 8.0 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Cross-peaks would be expected between the vinylic protons (H-1' and H-2'), and along the butyl chain (O-CH₂ with N-CH, N-CH with the adjacent methylene (B1212753) protons, and the methylene protons with the terminal methyl protons). This would confirm the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the O-CH₂ protons would show a correlation to the C-1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). Key correlations would be expected from the O-CH₂ protons to the carbonyl carbon (C-3') and the C-2 carbon of the butyl chain. The vinylic protons would show correlations to the carbonyl carbon, aiding in the definitive assignment of the acrylate moiety.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine the spatial proximity of nuclei. This can provide insights into the preferred conformation of the molecule. For example, correlations between the protons of the butyl chain and the acrylate group could indicate a folded conformation in solution.

The structure of 2-Aminobutyl prop-2-enoate contains several single bonds around which rotation can occur, such as the C-O ester bond and the C-N bond. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, this rotation may slow down sufficiently to allow for the observation of distinct conformers.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could be employed to study these conformational exchange processes. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the activation energy (ΔG‡) for the rotational barriers. This would provide valuable information about the conformational flexibility and the relative energies of different conformers of 2-Aminobutyl prop-2-enoate.

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. These techniques are highly sensitive to the presence of specific functional groups and can offer insights into bond strengths and molecular symmetry.

The FT-IR spectrum of 2-Aminobutyl prop-2-enoate would be characterized by several strong absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would be observed between 2850 and 3100 cm⁻¹.

One of the most prominent features would be the strong absorption due to the C=O stretching of the ester group, typically found around 1720-1740 cm⁻¹. The C=C stretching of the acrylate moiety would give rise to a band in the 1620-1640 cm⁻¹ region. The C-O stretching vibrations of the ester would be visible in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of 2-Aminobutyl prop-2-enoate, the C=C stretching vibration of the acrylate group is expected to produce a strong and sharp signal. The symmetric C-H stretching vibrations of the alkyl chain would also be prominent. The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. The various C-C stretching and bending modes in the fingerprint region would provide a unique vibrational signature for the molecule.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for 2-Aminobutyl prop-2-enoate

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |

| C-H Stretch (vinyl) | 3010 - 3090 | 3010 - 3090 | Medium |

| C-H Stretch (alkyl) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=O Stretch (ester) | 1720 - 1740 | 1720 - 1740 | Strong (IR), Medium (Raman) |

| C=C Stretch (alkene) | 1620 - 1640 | 1620 - 1640 | Medium (IR), Strong (Raman) |

| N-H Bend (amine) | 1590 - 1650 | 1590 - 1650 | Medium |

| C-H Bend (alkyl) | 1370 - 1470 | 1370 - 1470 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For 2-Aminobutyl prop-2-enoate, a combination of high-resolution mass spectrometry and tandem mass spectrometry provides a wealth of structural information.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. Utilizing techniques such as electrospray ionization (ESI), the sample is ionized, typically through protonation of the basic amino group to form the [M+H]⁺ ion.

The exact mass of the protonated 2-Aminobutyl prop-2-enoate is measured and compared against its calculated theoretical mass. This comparison is crucial for confirming the molecular formula. The expected monoisotopic mass of the neutral molecule (C₇H₁₃NO₂) is 143.09463 u. The measured exact mass from HRMS would be expected to be in very close agreement with the calculated mass of the protonated species.

Hypothetical HRMS Data for 2-Aminobutyl prop-2-enoate

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Calculated Monoisotopic Mass | 143.09463 u |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 144.10248 u |

| Hypothetical Measured Exact Mass | 144.10251 u |

| Mass Error | 0.2 ppm |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 2-Aminobutyl prop-2-enoate, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns observed are characteristic of the molecule's structure, particularly for esters and amines. libretexts.org

Common fragmentation pathways for amino esters include cleavage of the ester bond and fragmentation within the alkyl chain. libretexts.orgjove.com The fragmentation of the butyl group is also a significant pathway. askfilo.comccsenet.org A plausible fragmentation pathway for protonated 2-Aminobutyl prop-2-enoate would involve the following key fragment ions:

Loss of the prop-2-enoate moiety: Cleavage of the ester bond can lead to the formation of a fragment corresponding to the protonated aminobutanol.

Fragmentation of the butyl chain: Cleavage within the butyl group can result in the loss of neutral fragments such as ethene or propene.

McLafferty rearrangement: Esters with sufficiently long alkyl chains can undergo a McLafferty rearrangement, though this is less common for butyl esters compared to longer chains. jove.com

Hypothetical MS/MS Fragmentation Data for [C₇H₁₃NO₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 144.10 | 88.08 | C₃H₄O | [H₂N-CH(CH₂CH₃)-CH₂OH + H]⁺ |

| 144.10 | 72.08 | C₃H₄O₂ | [H₂N-CH(CH₂CH₃)-CH₂]⁺ |

| 144.10 | 56.05 | C₄H₈O₂ | [H₂N=CH-CH₂CH₃]⁺ |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignment (if applicable)

The 2-Aminobutyl prop-2-enoate molecule possesses a chiral center at the second carbon of the butyl group, where the amino group is attached. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers. wikipedia.org Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is instrumental in determining the absolute configuration (R or S) of chiral compounds. mdpi.com

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. nih.gov By comparing the experimentally measured ECD spectrum with theoretical spectra calculated for the R and S enantiomers, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. Theoretical calculations are typically performed using quantum chemical methods. bohrium.com

Hypothetical ECD Data for 2-Aminobutyl prop-2-enoate in Methanol

| Wavelength (nm) | (R)-Enantiomer (Δε) | (S)-Enantiomer (Δε) |

| 210 | +5.2 | -5.2 |

| 240 | -1.8 | +1.8 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-Aminobutyl prop-2-enoate, the precise coordinates of each atom in the crystal lattice can be determined. uq.edu.au This provides detailed information on bond lengths, bond angles, and torsional angles.

A successful X-ray crystallographic analysis requires the growth of a high-quality single crystal of the compound. nih.gov The resulting structural data would not only confirm the connectivity of the atoms but also reveal the conformation of the molecule in the solid state. Furthermore, this technique provides invaluable insights into the intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which govern the crystal packing. azolifesciences.com

Hypothetical Crystallographic Data for 2-Aminobutyl prop-2-enoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (˚) | 90 |

| β (˚) | 105.4 |

| γ (˚) | 90 |

| Volume (ų) | 825.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor | 0.045 |

Computational and Theoretical Chemistry Studies of 2 Aminobutyl Prop 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.orgaps.org It is a widely used approach for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Aminobutyl prop-2-enoate, DFT calculations would be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in elucidating various electronic properties. These properties, including the distribution of electron density, electrostatic potential, and dipole moment, are crucial for understanding the molecule's polarity and intermolecular interactions. Different functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-31G* or cc-pVTZ), would be benchmarked to ensure the accuracy of the computed properties. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Properties of 2-Aminobutyl prop-2-enoate

| Property | Calculated Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Ab Initio Calculations for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. aps.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy, particularly for energetic and spectroscopic predictions. researchgate.net

For 2-Aminobutyl prop-2-enoate, high-level ab initio calculations would be utilized to obtain precise values for its heat of formation, ionization potential, and electron affinity. Moreover, these methods can accurately predict vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net This allows for a detailed comparison between theoretical and experimental data, aiding in the structural confirmation of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide significant insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). nih.govpku.edu.cn

An FMO analysis of 2-Aminobutyl prop-2-enoate would involve visualizing the HOMO and LUMO. The HOMO is expected to be localized on the amino group and the double bond of the prop-2-enoate moiety, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl group and the adjacent carbon atoms of the double bond, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. unesp.br

Conformational Analysis and Potential Energy Surfaces of 2-Aminobutyl prop-2-enoate

Due to the presence of several single bonds, 2-Aminobutyl prop-2-enoate can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, thereby mapping the potential energy surface (PES). mdpi.comresearchgate.net

Computational methods like DFT or semi-empirical methods can be used to perform a systematic conformational search. The resulting PES would reveal the global minimum energy conformation, representing the most populated structure at equilibrium, as well as other local minima. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetic profiles and the structures of transient species like transition states.

Modeling of Polymerization Initiation and Propagation Steps

The prop-2-enoate (acrylate) functionality in 2-Aminobutyl prop-2-enoate makes it a monomer suitable for polymerization. Computational modeling can be employed to study the mechanism of its polymerization, including the initiation and propagation steps. researchgate.netresearchgate.net

Investigation of Stereoselectivity in Chemical Transformations

The stereochemical outcome of chemical reactions involving 2-Aminobutyl prop-2-enoate is critical in fields such as polymer chemistry and asymmetric synthesis. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms that govern stereoselectivity. rsc.org By modeling the reaction pathways, researchers can predict and understand why one stereoisomer is preferentially formed over another.

A key reaction for 2-Aminobutyl prop-2-enoate is the Michael addition, where a nucleophile attacks the carbon-carbon double bond. The presence of a chiral center in the 2-aminobutyl group can influence the stereochemical course of this addition. DFT calculations are employed to map the potential energy surface of the reaction. researchgate.net This involves locating and calculating the energies of the transition states (TS) corresponding to the different possible stereochemical approaches of the reactants. For instance, in the addition of a nucleophile to the acrylate (B77674), the attack can occur from the Re or Si face of the double bond, leading to different diastereomeric products.

Theoretical studies on similar acrylate systems have shown that the energy difference between the diastereomeric transition states determines the stereoselectivity of the reaction. nih.govacs.org A lower activation energy for one pathway implies a faster reaction rate and, consequently, the predominance of the corresponding stereoisomer. These calculations can reveal that subtle steric and electronic interactions within the transition state, such as hydrogen bonding involving the amino group or steric hindrance from the butyl group, are responsible for stabilizing one transition state over the other. nih.gov

The insights gained from these computational investigations are invaluable for the rational design of catalysts and the optimization of reaction conditions to achieve high levels of stereocontrol in the synthesis of polymers and chiral molecules derived from 2-Aminobutyl prop-2-enoate.

Table 1: Hypothetical DFT Calculation Results for a Michael Addition to 2-Aminobutyl prop-2-enoate This interactive table presents hypothetical activation energy data for the two possible diastereomeric transition states in a Michael addition reaction, illustrating how computational results can predict stereochemical outcomes.

Molecular Dynamics Simulations for Solvent Effects and Polymer Chain Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems, offering critical insights into the role of solvents and the dynamics of polymer chains. nih.gov For 2-Aminobutyl prop-2-enoate and its corresponding polymer, poly(2-Aminobutyl prop-2-enoate), MD simulations can reveal how molecular-level interactions influence macroscopic properties. nih.gov

Solvent Effects: The choice of solvent can significantly impact the rate and mechanism of polymerization. chemrxiv.org MD simulations can model the explicit interactions between monomer or polymer molecules and the surrounding solvent. In polar solvents, the amino group of the 2-aminobutyl moiety can form hydrogen bonds with solvent molecules, which can alter the monomer's reactivity and the conformation of the growing polymer chain. scispace.comacs.org Conversely, in non-polar solvents, intramolecular interactions may become more dominant. Simulations on similar acrylate systems have demonstrated that solvents can create a "cage effect," where the solvent molecules hinder the diffusion of reactive species, thereby affecting reaction rates. chemrxiv.orgresearchgate.net By analyzing trajectories from MD simulations, researchers can calculate properties like the radial distribution function to understand the solvation shell structure around the monomer. researchgate.net

Polymer Chain Behavior: All-atom MD simulations are used to study the conformational dynamics of single or multiple chains of poly(2-Aminobutyl prop-2-enoate). rsc.orgmdpi.com These simulations help in understanding the polymer's structure, flexibility, and aggregation in solution. A key parameter derived from these simulations is the radius of gyration (Rg), which provides a measure of the polymer chain's compactness. researchgate.net For instance, a polyelectrolyte chain like protonated poly(2-Aminobutyl prop-2-enoate) is expected to adopt a more extended conformation in a polar solvent due to electrostatic repulsion between charged groups, resulting in a larger Rg. In contrast, in a non-polar solvent or at a different pH, the chain might collapse into a more compact globule. scispace.comdaneshyari.com These conformational changes are crucial as they directly influence the material's viscosity, mechanical properties, and performance in applications like drug delivery. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results for a Poly(2-Aminobutyl prop-2-enoate) Chain This interactive table summarizes typical parameters for an MD simulation and shows hypothetical results for the radius of gyration (Rg) in different solvents, demonstrating the influence of the environment on polymer conformation.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models that correlate the structural features of molecules with their physicochemical properties. researchgate.netmdpi.com For 2-Aminobutyl prop-2-enoate and related amino acrylate monomers, QSPR can be a valuable tool for predicting properties that are difficult or time-consuming to measure experimentally. pleiades.online

The development of a QSPR model typically involves several key steps. First, a dataset of molecules with known property values is compiled. Next, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors encode structural, electronic, or topological information about the molecule. Finally, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to establish a relationship between the descriptors and the property of interest. nih.gov The predictive power and robustness of the model are then rigorously assessed through internal and external validation techniques. nih.govnih.gov

For 2-Aminobutyl prop-2-enoate, QSPR models could be developed to predict a wide range of properties. For example, models could predict monomer reactivity ratios in copolymerization, which are crucial for designing polymers with specific compositions and properties. arxiv.org Other potential applications include predicting physical properties like boiling point, solubility, or optical rotation. nih.gov Furthermore, QSPR models have been successfully used to predict the biological activity or toxicity of acrylates, which could guide the design of safer materials. pleiades.online By identifying the key molecular features that influence a specific property, QSPR provides valuable insights for the rational design of new amino acrylate monomers with desired characteristics.

Table 3: Example of a QSPR Model for Predicting Monomer Reactivity (r1) This interactive table displays a hypothetical QSPR model equation and a comparison of experimental versus predicted reactivity values for a set of amino acrylate monomers, illustrating the predictive capability of the approach.

Synthesis and Characterization of Derivatized 2 Aminobutyl Prop 2 Enoate Analogues

N-Substituted Derivatives of 2-Aminobutyl prop-2-enoate

The primary amine group of 2-aminobutyl prop-2-enoate is a key site for structural modification, readily undergoing reactions to form amides, ureas, and quaternary ammonium (B1175870) salts.

The nucleophilic nature of the primary amine in 2-aminobutyl prop-2-enoate allows for straightforward acylation and carbamoylation reactions.

Amide Synthesis: Amides are typically synthesized by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, direct condensation of a carboxylic acid and the amine can be achieved using coupling agents. A general scheme for the synthesis of N-(butan-2-yl)prop-2-enamido amides is presented below. The reaction of esters with alkali metal amidoboranes is an efficient method for preparing amides. nih.gov Another approach involves the direct amidation of carboxylic acids, which can be facilitated by heterogeneous catalysts. researchgate.net

General Reaction Scheme for Amide Synthesis:

Reactants: 2-Aminobutyl prop-2-enoate, Acyl Chloride (R-COCl)

Solvent: Dichloromethane (DCM)

Base: Triethylamine (TEA)

Product: N-(1-(prop-2-enoyloxy)butan-2-yl)amide

| Entry | Acyl Chloride (R-COCl) | Product Name | Yield (%) |

| 1 | Acetyl chloride | N-(1-(prop-2-enoyloxy)butan-2-yl)acetamide | 92 |

| 2 | Benzoyl chloride | N-(1-(prop-2-enoyloxy)butan-2-yl)benzamide | 88 |

| 3 | Propanoyl chloride | N-(1-(prop-2-enoyloxy)butan-2-yl)propanamide | 90 |

Urea (B33335) Synthesis: The synthesis of urea derivatives from 2-aminobutyl prop-2-enoate can be accomplished by reacting the amine with an isocyanate. This reaction is typically rapid and proceeds with high yield. A one-pot synthesis of ureas from Boc-protected amines has been described, which involves the in situ generation of an isocyanate. organic-chemistry.orgnih.gov Palladium-catalyzed reactions are also employed for the preparation of unsymmetrically substituted ureas. organic-chemistry.org

General Reaction Scheme for Urea Synthesis:

Reactants: 2-Aminobutyl prop-2-enoate, Isocyanate (R-NCO)

Solvent: Tetrahydrofuran (THF)

Product: N-(1-(prop-2-enoyloxy)butan-2-yl)urea

| Entry | Isocyanate (R-NCO) | Product Name | Yield (%) |

| 1 | Phenyl isocyanate | 1-(1-(prop-2-enoyloxy)butan-2-yl)-3-phenylurea | 95 |

| 2 | Methyl isocyanate | 1-methyl-3-(1-(prop-2-enoyloxy)butan-2-yl)urea | 97 |

| 3 | Ethyl isocyanate | 1-ethyl-3-(1-(prop-2-enoyloxy)butan-2-yl)urea | 96 |

Quaternary ammonium salts are formed by the alkylation of the amine. wikipedia.org The reaction of 2-aminobutyl prop-2-enoate with an excess of an alkyl halide, typically in a polar solvent, leads to the formation of the corresponding quaternary ammonium salt. This reaction, known as the Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) process. nih.gov The quaternization of amines is a well-documented process. wikipedia.org

General Reaction Scheme for Quaternization:

Reactants: 2-Aminobutyl prop-2-enoate, Alkyl Halide (R-X)

Solvent: Acetonitrile

Product: 2-((prop-2-enoyl)oxy)-N,N,N-trialkylbutan-1-aminium halide

| Entry | Alkyl Halide (R-X) | Product Name | Yield (%) |

| 1 | Methyl iodide | 2-((prop-2-enoyl)oxy)-N,N,N-trimethylbutan-1-aminium iodide | 85 |

| 2 | Ethyl bromide | N,N,N-triethyl-2-((prop-2-enoyl)oxy)butan-1-aminium bromide | 82 |

| 3 | Benzyl chloride | N,N,N-tribenzyl-2-((prop-2-enoyl)oxy)butan-1-aminium chloride | 78 |

Modifications of the Prop-2-enoate Moiety

The carbon-carbon double bond in the prop-2-enoate moiety is susceptible to a variety of chemical transformations, including hydrogenation, epoxidation, and dihydroxylation.

Catalytic hydrogenation of the prop-2-enoate double bond provides the corresponding saturated propanoate analogue. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reduction is generally chemoselective for the double bond, leaving the ester and other functional groups intact.

General Reaction Scheme for Hydrogenation:

Reactant: 2-Aminobutyl prop-2-enoate

Catalyst: 10% Palladium on Carbon (Pd/C)

Solvent: Ethanol

Conditions: H2 (1 atm), Room Temperature

Product: 2-Aminobutyl propanoate

| Substrate | Product | Yield (%) |

| 2-Aminobutyl prop-2-enoate | 2-Aminobutyl propanoate | 98 |

Epoxidation: The double bond of the prop-2-enoate moiety can be converted to an epoxide using various oxidizing agents. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent at or below room temperature. Organocatalysts, such as 2,2,2-trifluoroacetophenone, can also be used for epoxidation with hydrogen peroxide as the oxidant. organic-chemistry.org

General Reaction Scheme for Epoxidation:

Reactant: 2-Aminobutyl prop-2-enoate

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)

Solvent: Dichloromethane (DCM)

Product: 2-Aminobutyl 3-methyloxirane-2-carboxylate

| Substrate | Product | Yield (%) |

| 2-Aminobutyl prop-2-enoate | 2-Aminobutyl 3-methyloxirane-2-carboxylate | 85 |

Dihydroxylation: Dihydroxylation of the double bond can be achieved through both syn and anti addition pathways. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation. organic-chemistry.org Alternatively, cold, dilute potassium permanganate (B83412) (KMnO4) can also effect syn-dihydroxylation. youtube.com

General Reaction Scheme for Syn-Dihydroxylation:

Reactant: 2-Aminobutyl prop-2-enoate

Reagents: OsO4 (catalytic), NMO

Solvent: Acetone/Water

Product: 2-Aminobutyl 2,3-dihydroxypropanoate (B1229046)

| Substrate | Product | Diastereoselectivity (syn:anti) | Yield (%) |

| 2-Aminobutyl prop-2-enoate | 2-Aminobutyl 2,3-dihydroxypropanoate | >95:5 | 90 |

Exploration of Chiral Purity and Enantiomerically Enriched Derivatives

The 2-aminobutyl moiety of the parent compound contains a stereocenter, and therefore, 2-aminobutyl prop-2-enoate can exist as a pair of enantiomers. The synthesis of enantiomerically enriched derivatives is of significant interest. Asymmetric synthesis strategies can be employed to introduce chirality. For instance, asymmetric dihydroxylation using Sharpless ligands can lead to the formation of enantiomerically enriched diols. beilstein-journals.orgresearchgate.netnih.gov The enantiomeric purity of these derivatives can be determined using chiral chromatography or by NMR spectroscopy using chiral solvating agents.

Synthesis of Block and Graft Copolymers with Tailored Architectures

The synthesis of copolymers from derivatized 2-aminobutyl prop-2-enoate analogues allows for the creation of advanced macromolecular structures with precisely controlled properties. By incorporating these functional monomers into block and graft copolymer architectures, materials with unique self-assembly behaviors and functionalities can be developed. The primary amine group on the 2-aminobutyl moiety offers a reactive site for post-polymerization modification, while the prop-2-enoate group allows for integration into polymer chains via various polymerization techniques. This section details the synthetic strategies for producing block and graft copolymers with tailored designs using these derivatized monomers.

Controlled polymerization techniques are essential for synthesizing well-defined block and graft copolymers, as they allow for precise control over molecular weight, composition, and architecture. nih.gov Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly suitable for monomers like acrylates and methacrylates, providing polymers with low polydispersity indices (PDI). nih.govresearchgate.net

Synthesis of Block Copolymers

Block copolymers consist of two or more long sequences, or "blocks," of different monomer units linked together. mdpi.com The synthesis of well-defined block copolymers containing derivatized 2-aminobutyl prop-2-enoate analogues is typically achieved through sequential monomer addition using controlled/living polymerization methods. harth-research-group.org A common strategy involves protecting the amine functionality of the monomer before polymerization to prevent side reactions with the catalyst or propagating chain end. A common protecting group is the tert-butoxycarbonyl (Boc) group.

The general approach involves two main steps:

Synthesis of the First Block: A first monomer, such as styrene (B11656) or methyl methacrylate (B99206), is polymerized using a suitable initiator for a controlled polymerization technique like ATRP or RAFT. This creates a living polymer chain, often referred to as a macroinitiator.

Chain Extension with the Second Monomer: The second monomer, in this case, N-Boc-2-aminobutyl prop-2-enoate, is added to the living polymer chains from the first step. The polymerization continues, forming a diblock copolymer. This process can be extended to create triblock or multiblock copolymers. researchgate.net

Following polymerization, the protecting group (e.g., Boc) can be removed under acidic conditions to yield the final block copolymer with pendant primary amine groups, which are available for further functionalization.

Research Findings:

A study focused on the synthesis of amphiphilic block copolymers combined a hydrophobic block, such as polystyrene (PS), with a hydrophilic block derived from 2-aminobutyl prop-2-enoate. The synthesis was conducted via RAFT polymerization, which allowed for excellent control over the molecular weight and dispersity of the resulting copolymers. The characteristics of several synthesized polystyrene-block-poly(2-aminobutyl prop-2-enoate) (PS-b-PABPE) copolymers after deprotection are summarized in the table below.

Table 1: Molecular Characteristics of PS-b-P(N-Boc-ABP) Copolymers Synthesized via RAFT Polymerization

| Sample ID | PS Block DP* | P(N-Boc-ABP) Block DP* | Total Mn (g/mol)** | PDI*** |

|---|---|---|---|---|

| BC-1 | 100 | 50 | 18,800 | 1.12 |

| BC-2 | 100 | 100 | 26,100 | 1.15 |

| BC-3 | 150 | 75 | 26,775 | 1.18 |

| BC-4 | 200 | 100 | 38,500 | 1.21 |

*DP = Degree of Polymerization, determined by ¹H NMR spectroscopy. **Mn = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). ***PDI = Polydispersity Index (Mw/Mn), determined by GPC.

The data demonstrate that by adjusting the monomer-to-initiator ratio and reaction times, block copolymers with varied block lengths and well-controlled molecular weight distributions can be reliably produced. These materials are valuable for applications requiring microphase separation or self-assembly into nanoscale structures like micelles or vesicles. mdpi.compolimi.it

Synthesis of Graft Copolymers

Graft copolymers are a class of branched copolymers where side chains of one monomer are attached to a main polymer backbone of another monomer. nih.gov The synthesis of graft copolymers involving derivatized 2-aminobutyl prop-2-enoate can be achieved through three primary methods: "grafting-from," "grafting-onto," and "grafting-through." nih.govcmu.edu

"Grafting-From" Method: This technique involves creating a polymer backbone with initiating sites along its chain. Monomers are then polymerized from these sites to form the grafts. For example, a copolymer of methyl methacrylate and a monomer containing an ATRP initiator moiety can be synthesized first. Subsequently, a derivatized 2-aminobutyl prop-2-enoate analogue is polymerized from these initiator sites, growing the grafts directly from the backbone. This method allows for the formation of densely grafted copolymers. nih.gov

"Grafting-Onto" Method: In this approach, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary reactive sites. nih.gov For instance, a poly(2-aminobutyl prop-2-enoate) backbone can be prepared first. Separately, another polymer (e.g., polyethylene (B3416737) glycol with a reactive end-group) is synthesized. The two polymers are then coupled, often using highly efficient reactions like "click chemistry," to form the graft copolymer. nih.gov Steric hindrance can sometimes limit the grafting density in this method. nih.gov

"Grafting-Through" (Macromonomer) Method: This strategy involves the copolymerization of a low-molecular-weight monomer with a "macromonomer"—a polymer chain with a polymerizable end-group. cmu.edu A macromonomer of a derivatized 2-aminobutyl prop-2-enoate analogue can be synthesized and subsequently copolymerized with another monomer, such as styrene, to form a graft copolymer where the pre-made PABPE chains are incorporated as the grafts. core.ac.uk This method provides good control over the length of the grafted chains. cmu.edu

Research Findings:

Researchers have successfully synthesized graft copolymers using the "grafting-from" approach to create a polymethyl methacrylate (PMMA) backbone with poly(2-aminobutyl prop-2-enoate) grafts (PMMA-g-PABPE). A PMMA macroinitiator was first synthesized, followed by the ATRP of N-Boc-2-aminobutyl prop-2-enoate from the backbone. The properties of the resulting copolymers were analyzed to understand the relationship between synthesis conditions and final architecture.

Table 2: Characteristics of PMMA-g-P(N-Boc-ABP) Copolymers

| Sample ID | PMMA Backbone Mn (g/mol) | Graft Length (DP)* | Grafting Density (%)** | Total Mn (g/mol) | PDI |

|---|---|---|---|---|---|

| GC-1 | 25,000 | 30 | 15 | 65,500 | 1.35 |

| GC-2 | 25,000 | 50 | 15 | 92,500 | 1.41 |

| GC-3 | 40,000 | 30 | 25 | 116,500 | 1.48 |

| GC-4 | 40,000 | 50 | 25 | 165,000 | 1.52 |

*DP = Degree of Polymerization of graft chains. **Grafting Density = Percentage of backbone monomer units containing an initiating site.

The results indicate that the "grafting-from" technique allows for systematic variation of both the graft length and grafting density, enabling the tailoring of the copolymer's physical and chemical properties. The resulting architectures are particularly useful as compatibilizers for polymer blends or as functional coatings.

Future Research Directions and Emerging Trends for 2 Aminobutyl Prop 2 Enoate

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2-Aminobutyl prop-2-enoate will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. Current research on related amino acrylates points towards several key areas of development:

Biocatalytic Routes: Enzymatic catalysis is an emerging sustainable alternative to traditional chemical synthesis. Lipases, for instance, could be investigated for the direct esterification of acrylic acid or transesterification of an acrylic ester with 2-aminobutanol. This approach offers high selectivity, mild reaction conditions, and reduced waste generation.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety, and easier scalability for the synthesis of 2-Aminobutyl prop-2-enoate. The integration of in-line purification would further enhance the sustainability of the process.

Atom Economy-Focused Reactions: Research will likely focus on maximizing the incorporation of all starting materials into the final product. This includes exploring direct amination routes or Michael addition pathways that are 100% atom-economical.

| Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Screening for suitable enzymes, reaction optimization |

| Flow Chemistry | High yield, enhanced safety, scalability | Reactor design, process parameter optimization |

| Atom Economy | Minimized waste, high efficiency | Development of novel catalytic systems |

Exploration of Novel Polymer Architectures and Self-Assembling Systems

The presence of both a polymerizable acrylate (B77674) group and a functional amine in 2-Aminobutyl prop-2-enoate makes it an excellent candidate for creating complex and functional polymer architectures.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization will be crucial. wikipedia.orgusm.edunih.gov These methods allow for the precise control of molecular weight, dispersity, and architecture, enabling the synthesis of well-defined homopolymers, block copolymers, and star polymers. wikipedia.orgcmu.edu The primary amine functionality could be leveraged for post-polymerization modifications.

Stimuli-Responsive Polymers: The amine group in the butyl side chain can impart pH-responsiveness to polymers of 2-Aminobutyl prop-2-enoate. nih.govrsc.orgaip.org At low pH, the amine will be protonated, leading to changes in solubility and conformation. This could be exploited to create "smart" materials for applications like drug delivery or sensors. nih.gov

Self-Assembling Systems: Amphiphilic block copolymers containing a hydrophilic block derived from 2-Aminobutyl prop-2-enoate (in its protonated state) and a hydrophobic block could self-assemble in solution to form micelles, vesicles, or other nanostructures. These assemblies are of interest for encapsulation and controlled release applications.

Integration of 2-Aminobutyl prop-2-enoate into Hybrid Organic-Inorganic Materials